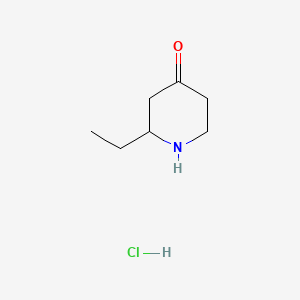![molecular formula C9H6ClNO2S B572090 Methyl 2-chlorobenzo[d]thiazole-4-carboxylate CAS No. 1208225-86-8](/img/structure/B572090.png)
Methyl 2-chlorobenzo[d]thiazole-4-carboxylate
説明
“Methyl 2-chlorobenzo[d]thiazole-4-carboxylate” is a chemical compound with the molecular formula C9H6ClNO2S. It is a solid substance .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been described in various studies . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen .Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 227.67. More detailed physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the available resources .科学的研究の応用
Overview
Methyl 2-chlorobenzo[d]thiazole-4-carboxylate belongs to the class of compounds containing a thiazole ring, a heterocyclic compound that has seen extensive research due to its diverse biological and pharmacological properties. Thiazole derivatives are renowned for their wide-ranging applications in medicinal chemistry and materials science.
Medicinal Chemistry Applications
Thiazole and its derivatives, including compounds like this compound, have been extensively studied for their pharmacological properties. Thiazoles have been reported to exhibit a myriad of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities. The intrinsic molecular interactions between thiazole compounds and various drug targets or enzymes have facilitated the discovery of new drug molecules, showcasing advances in modes of action. A renewed interest in the therapeutic use of thiazole derivatives is evident, as demonstrated by a significant influx of scientific articles and patents focused on their anti-infective and anticancer potential. These findings suggest that thiazole derivatives, by virtue of their structural flexibility and reactivity, hold promising applications in the design and development of novel therapeutic agents (Sharma et al., 2019).
Material Science Applications
Beyond medicinal chemistry, thiazole derivatives have found applications in material science, particularly in the synthesis of polymers and nanoparticles with specific properties. The chemical modification of xylan, a polysaccharide, with thiazole derivatives has led to the development of novel xylan esters with potential applications in drug delivery. These xylan esters can form spherical nanoparticles with a narrow size distribution, which may be utilized for targeted drug delivery applications. Additionally, cationic derivatives of xylan, modified with thiazole compounds, have been proposed for use as paper strength additives, flocculation aids, and antimicrobial agents, highlighting the versatility of thiazole derivatives in various scientific domains (Petzold-Welcke et al., 2014).
生化学分析
Biochemical Properties
Methyl 2-chlorobenzo[d]thiazole-4-carboxylate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its function.
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects can result in alterations in cell function, such as changes in cell growth, differentiation, or apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific proteins or enzymes, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene expression. Additionally, it may affect enzyme activity by altering the enzyme’s conformation or by competing with natural substrates for binding to the active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . The compound may inhibit or activate specific enzymes, leading to changes in the flow of metabolites through the pathway. These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its activity and function, as it may be more active in certain cellular regions where it is concentrated.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall effect on cellular processes. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular metabolism.
特性
IUPAC Name |
methyl 2-chloro-1,3-benzothiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQADQNXJQHAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736632 | |
| Record name | Methyl 2-chloro-1,3-benzothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208225-86-8 | |
| Record name | Methyl 2-chloro-1,3-benzothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-chloro-1,3-benzothiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B572014.png)









